molecular formula C7H17NO B3032882 2-(Diethylamino)propan-1-ol CAS No. 611-12-1

2-(Diethylamino)propan-1-ol

Cat. No. B3032882
CAS RN: 611-12-1
M. Wt: 131.22 g/mol
InChI Key: FBJITINXSJWUMT-UHFFFAOYSA-N
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Description

2-(Diethylamino)propan-1-ol is a chemical compound that is related to various pharmacologically active molecules and is involved in the synthesis of different medicinal compounds. It is characterized by the presence of a diethylamino group attached to a propanol backbone. This structure is a key fragment in the synthesis of various compounds with potential muscarinic antagonist activity, beta-adrenolytic activity, and other pharmacological properties .

Synthesis Analysis

The synthesis of compounds related to 2-(Diethylamino)propan-1-ol involves multiple steps, including acylation, bromination, and amination reactions. For instance, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, a compound with a similar structure, was synthesized from acetanilide through Friedel-Crafts acylation, followed by α-bromination and amination . The synthesis of stereoisomers of a muscarinic antagonist with a related structure also involves the synthesis of racemates followed by chemical resolution .

Molecular Structure Analysis

The molecular structure of compounds containing the 2-(Diethylamino)propan-1-ol moiety has been analyzed using X-ray crystallography and quantum-chemical calculations. For example, the structure of 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone was studied, revealing that it exists exclusively as the lactam tautomer protonated at the N3 ring nitrogen in the solid state . Similarly, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been reported, providing insights into the structural variations in different environments .

Chemical Reactions Analysis

The chemical reactivity of 2-(Diethylamino)propan-1-ol derivatives includes interactions with various reagents to form pharmacologically active compounds. For instance, the synthesis of beta-adrenergic drugs involves the formation of 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoylphenoxy)propan-2-ols, which exhibit beta 1 and beta 2-adrenolytic activity . The presence of the diethylamino group is crucial for the pharmacological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 2-(Diethylamino)propan-1-ol fragment are influenced by the presence of this group. For example, the copolyesteramides synthesized from a biobased diester related to 2-(Diethylamino)propan-1-ol are reported to be thermally stable and amorphous, indicating that the diethylamino group contributes to the thermal stability of the polymers . The pharmacological properties of related compounds also suggest that the diethylamino group plays a significant role in determining the biological activity and solubility of these molecules .

Scientific Research Applications

Corrosion Inhibition

2-(Diethylamino)propan-1-ol has been studied for its potential as a corrosion inhibitor. Gao, Liang, and Wang (2007) synthesized tertiary amines, including 1,3-bis-diethylamino-propan-2-ol (DEAP), and found them effective as anodic inhibitors in preventing carbon steel corrosion. The inhibitive performance of DEAP was particularly notable, with a maximum inhibition efficiency of 95% at a specific concentration (Gao, Liang, & Wang, 2007). Additionally, the same authors demonstrated the efficacy of DEAP as a volatile corrosion inhibitor (VCI) for brass in simulated atmospheric water, highlighting its potential in metal preservation (Gao & Liang, 2007).

Synthesis of Novel Compounds

Acar et al. (2012) synthesized new compounds, including 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol, and studied their aggregation behaviors in various solvents. These compounds are significant for their potential applications in areas like photodynamic therapy and molecular electronics (Acar et al., 2012).

Plant Growth Retardation

Sharma, Pabby, and Seth (2008) investigated the potential of bis-quaternary salts of ammonia derived from aromatic compounds, including 1-N,N-diethylamino-3-(2’-hydroxymethylphenoxy)propan-2-ol, as plant growth retardants. Their findings indicated significant inhibition of seedling growth, suggesting applications in agriculture and horticulture (Sharma, Pabby, & Seth, 2008).

Pharmaceutical Research

While specific studies focusing on 2-(Diethylamino)propan-1-ol in pharmaceuticals are limited, related compounds have been explored. Groszek et al. (2009) synthesized analogs of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol and tested them for various activities including antiarrhythmic and hypotensive effects, highlighting the relevance of this class of compounds in medicinal chemistry (Groszek et al., 2009).

Safety And Hazards

This compound is classified as a danger according to safety information. It is a highly flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation. It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-(diethylamino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-4-8(5-2)7(3)6-9/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJITINXSJWUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976618
Record name 2-(Diethylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylamino)propan-1-ol

CAS RN

611-12-1
Record name 1-Propanol, 2-diethylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diethylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(diethylamino)propan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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